![molecular formula C21H19N3O5S B11602175 (5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602175.png)
(5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolotriazoles, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiazolotriazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
The compound (5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article explores its applications in scientific research, particularly in the realms of chemistry, biology, and medicine.
Properties
The compound possesses unique structural features that contribute to its reactivity and biological activity. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Condensation Reactions : It can react with aldehydes and ketones to form larger organic molecules.
- Substitution Reactions : The thiazole and triazole moieties can be modified to enhance reactivity or introduce new functionalities.
Research has indicated that this compound exhibits potential biological activities:
- Anticancer Properties : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess cytotoxic effects against various cancer cell lines. The specific compound may enhance these effects due to the presence of the trimethoxyphenyl group.
- Antimicrobial Activity : Preliminary investigations suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicinal Chemistry
The compound is being explored for its therapeutic potential:
- Drug Development : Its structural characteristics make it a candidate for drug design aimed at targeting specific enzymes or receptors involved in disease pathways.
- Pharmacological Studies : Ongoing research aims to elucidate the mechanism of action and pharmacokinetic properties of this compound.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of thiazolo[3,2-b][1,2,4]triazole derivatives. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial properties, derivatives of the thiazolo[3,2-b][1,2,4]triazole framework were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating potential for further development as antimicrobial agents.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Significant cytotoxicity against MCF-7 cells | [Study Reference 1] |
Antimicrobial | Inhibition of S. aureus and E. coli growth | [Study Reference 2] |
Table 2: Chemical Reactions Involving the Compound
Reaction Type | Conditions | Products |
---|---|---|
Condensation | Aldehyde + Base | Larger organic molecules |
Substitution | Nucleophile + Heat | Modified thiazole/triazole |
Mechanism of Action
The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors on the cell surface, triggering a cascade of intracellular events that result in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with a similar functional group arrangement.
Uniqueness
What sets (5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Biological Activity
The compound (5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, known for its diverse biological activities. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C18H20N4O4S
- Molecular Weight : 396.44 g/mol
Biological Activity Overview
Research indicates that compounds in the thiazolo[3,2-b][1,2,4]triazole class exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under discussion has shown promising results in various in vitro and in vivo studies.
Anticancer Activity
A significant focus has been on the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines.
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic effects against human cancer cell lines (MCF-7, HepG2, A549, and HeLa), the compound exhibited notable activity:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.95 |
HepG2 | 1.20 |
A549 | 1.50 |
HeLa | 0.75 |
These results indicate that the compound is particularly effective against HeLa cells compared to other tested lines .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry analyses revealed that treated cancer cells showed increased apoptotic markers.
- Cell Cycle Arrest : The compound caused cell cycle arrest at the sub-G1 phase in HeLa cells.
Anti-inflammatory Activity
Recent studies have also highlighted the anti-inflammatory properties of thiazolo[3,2-b][1,2,4]triazole derivatives. The compound has been shown to inhibit key inflammatory pathways.
In Vivo Studies
In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and markers such as TNF-α and IL-6. Histopathological evaluations confirmed decreased inflammation in treated tissues compared to controls .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It has shown activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest potential applications in treating bacterial infections .
Properties
Molecular Formula |
C21H19N3O5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19N3O5S/c1-26-14-8-6-5-7-12(14)11-17-20(25)24-21(30-17)22-19(23-24)13-9-15(27-2)18(29-4)16(10-13)28-3/h5-11H,1-4H3/b17-11- |
InChI Key |
KYKDFMAWENIXBT-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.